5-methyl-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
5-methyl-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol . It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in chemical reactions .
Mode of Action
The mode of action of 5-methyl-2-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Result of Action
As an electrophile, it can participate in reactions leading to the formation of substituted benzene rings .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of water or humidity in the environment.
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react with a nucleophile, leading to a substitution or addition product
Molecular Mechanism
As a benzene derivative, it could potentially undergo electrophilic aromatic substitution reactions, forming sigma-bonds with other molecules and generating positively charged intermediates . These intermediates could then interact with various biomolecules, potentially leading to changes in enzyme activity or gene expression .
Preparation Methods
5-methyl-2-nitrobenzene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 5-methyl-2-nitrotoluene with chlorosulfonic acid. The reaction is typically carried out under controlled conditions, with the temperature maintained around 65°C for 24 hours . The reaction mixture is then quenched with ice water, and the product is extracted using dichloromethane . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
5-methyl-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate derivatives.
Scientific Research Applications
5-methyl-2-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-methyl-2-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-nitrobenzenesulfonyl chloride: Similar in structure but lacks the methyl group, making it less sterically hindered.
2-methyl-5-nitrobenzenesulfonyl chloride: Similar but with different positions of the nitro and methyl groups, affecting its reactivity and applications.
2-methoxy-5-nitrobenzenesulfonyl chloride: Contains a methoxy group instead of a methyl group, which can influence its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-2-nitrobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYVMTZPQQYAJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.